![molecular formula C8H6ClN3S B180917 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 117320-61-3](/img/structure/B180917.png)
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol” would consist of a triazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can also undergo N-alkylation .
Scientific Research Applications
Synthesis and Antimicrobial Activity : A study synthesized derivatives of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and evaluated their antimicrobial activity. Some compounds showed significant inhibition of bacterial and fungal growth compared to standard drugs (Purohit et al., 2011).
Crystal and Molecular Structure Analysis : Another study focused on the crystal and molecular structure analysis of similar compounds, which is crucial for understanding their chemical properties and potential applications (Sarala et al., 2006).
Synthesis Under Different Conditions : A research explored the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under classical and microwave conditions, highlighting the versatility of synthesis methods (Ashry et al., 2006).
Inhibition of Enzymes : A study investigated novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, including those related to 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, for their lipase and α-glucosidase inhibition properties (Bekircan et al., 2015).
Antibacterial Activity : Another research synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and assessed their antibacterial activity (Plech et al., 2011).
Facile Synthesis Process : A study presented an environmentally benign process for preparing derivatives of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, emphasizing the importance of green chemistry in synthesis (Yang et al., 2006).
Mechanism of Action
- Impact on Bioavailability :
- TP-315’s bioavailability depends on its solubility, stability, and metabolism. High bioavailability ensures therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQZVPQAJQHJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353724 | |
Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790152 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
117320-61-3 | |
Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper describes the synthesis of two classes of compounds, thiadiazoles and thiadiazines, using 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol as a starting material. What makes this compound particularly suitable for these reactions?
A1: 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol possesses two key functional groups that facilitate its use in synthesizing the desired heterocyclic compounds:
Q2: The study mentions that some of the synthesized compounds displayed significant antimicrobial activity. Can you elaborate on the structure-activity relationship (SAR) observed and its implications?
A2: While the paper doesn't delve deep into specific SAR trends, it highlights that introducing aryl substituents at specific positions of the newly formed thiadiazole and thiadiazine rings significantly influenced the antimicrobial activity []. This suggests that:
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